molecular formula C11H13Cl B3335693 5-(4-Chlorophenyl)-1-pentene CAS No. 134831-42-8

5-(4-Chlorophenyl)-1-pentene

Cat. No.: B3335693
CAS No.: 134831-42-8
M. Wt: 180.67 g/mol
InChI Key: PSBNAZJGCLFBIC-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-pentene is a substituted alkene featuring a 4-chlorophenyl group attached to the fifth carbon of a pentene chain. The 4-chlorophenyl moiety is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and target binding .

Properties

IUPAC Name

1-chloro-4-pent-4-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBNAZJGCLFBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-pentene typically involves the reaction of 4-chlorobenzyl chloride with 1-pentene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Chlorobenzyl chloride+1-PenteneK2CO3,Reflux5-(4-Chlorophenyl)-1-pentene\text{4-Chlorobenzyl chloride} + \text{1-Pentene} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{5-(4-Chlorophenyl)-1-pentene} 4-Chlorobenzyl chloride+1-PenteneK2​CO3​,Reflux​5-(4-Chlorophenyl)-1-pentene

Industrial Production Methods

In an industrial setting, the production of 5-(4-Chlorophenyl)-1-pentene can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-pentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-(4-chlorophenyl)pentanoic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the double bond can be achieved using hydrogen gas in the presence of a palladium catalyst, yielding 5-(4-chlorophenyl)pentane.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-(4-Chlorophenyl)pentanoic acid.

    Reduction: 5-(4-Chlorophenyl)pentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-1-pentene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-pentene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain molecular targets, influencing its biological activity.

Comparison with Similar Compounds

Structural Analogs: Substituted Alkenes

The following table compares 5-(4-Chlorophenyl)-1-pentene with structurally similar alkenes:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Position/Type Key Properties/Applications Reference
5-(4-Chlorophenyl)-1-pentene C₁₁H₁₃Cl 180.67 (calc.) 4-Cl on phenyl, pentene chain Presumed synthetic intermediate -
2-Methyl-5-(4-methylphenyl)-1-pentene C₁₃H₁₈ 174.28 4-Me on phenyl, methyl on C2 Used in material science research
2-Chloro-5-(3-fluorophenyl)-1-pentene C₁₁H₁₂ClF 198.66 3-F on phenyl, Cl on C2 Intermediate for fluorinated drugs

Key Observations :

  • The absence of branching (e.g., methyl groups) in the pentene chain may reduce steric hindrance, favoring nucleophilic additions .
Functional Analogs: 4-Chlorophenyl-Containing Heterocycles

Compounds bearing the 4-chlorophenyl group in heterocyclic systems exhibit diverse bioactivities. Below is a comparison of their pharmacological profiles:

Compound Name/Structure Biological Activity Mechanism/Application Reference
5-(4-Chlorophenyl)-1H-tetrazole derivatives (e.g., TH3–TH7) Antifungal (MIC₈₀: 8–32 µg/mL) Fungicidal activity against Candida spp., comparable to fluconazole
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate Sirtuin inhibition (NSCLC cell lines) Docking score: -9.2 kcal/mol; epigenetic modulation
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol SARS-CoV-2 inhibition Targets viral proteases; in-silico binding affinity comparable to SSYA10-001
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Antitumor (GP = 68.09% against NCI-H522 lung cancer cells) c-Met kinase inhibition; induces apoptosis in MCF-7, HepG2, and A549 lines

Key Observations :

  • The 4-chlorophenyl group enhances antifungal and anticancer activities by improving membrane permeability and target specificity .
  • In imidazole and triazole derivatives, the chlorophenyl group stabilizes hydrophobic interactions with enzyme active sites (e.g., sirtuins, viral proteases) .

Biological Activity

5-(4-Chlorophenyl)-1-pentene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(4-Chlorophenyl)-1-pentene features a pentene chain with a chlorophenyl group attached to it. The presence of the chlorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is C11H13ClC_11H_{13}Cl, with a molecular weight of approximately 196.68 g/mol.

The biological activity of 5-(4-Chlorophenyl)-1-pentene is attributed to its interaction with various molecular targets, primarily enzymes and receptors. The compound may influence several signaling pathways related to:

  • Cell Growth : Altering the proliferation of certain cell types.
  • Apoptosis : Inducing programmed cell death in cancer cells.
  • Metabolic Processes : Modulating metabolic pathways that are crucial for cellular function.

Antimicrobial Properties

Research indicates that 5-(4-Chlorophenyl)-1-pentene exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Salmonella typhi and Bacillus subtilis , demonstrating moderate to strong antibacterial properties .

Anticancer Activity

The compound has been explored for its potential anticancer effects. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

  • Human colorectal carcinoma (HCT-116)
  • Lung cancer (A549)
  • Skin melanoma (A375)

These studies suggest that 5-(4-Chlorophenyl)-1-pentene may act as a cytotoxic agent, promoting apoptosis in cancer cells .

Case Studies and Research Findings

StudyModelTreatmentFindings
Bacterial strainsVarious concentrationsModerate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis
HCT-116 cells10-200 mg/kg orallySignificant reduction in cell viability observed
A549 cells4 mg/kg orally for 14 daysInhibition of tumor growth

Research Applications

5-(4-Chlorophenyl)-1-pentene serves as a valuable scaffold in drug discovery, particularly for developing new antimicrobial and anticancer agents. Its structure provides insights into the design of more potent derivatives with enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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